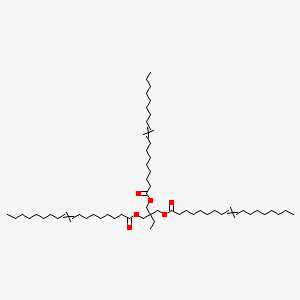

Trihydroxymethylpropyl trioleate

Description

Properties

Molecular Formula |

C60H110O6 |

|---|---|

Molecular Weight |

927.5 g/mol |

IUPAC Name |

2,2-bis(octadec-9-enoyloxymethyl)butyl octadec-9-enoate |

InChI |

InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3 |

InChI Key |

BTGGRPUPMPLZNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Catalytic Esterification Routes for Trihydroxymethylpropyl Trioleate

Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. bibliotekanauki.pl However, they can sometimes exhibit lower activity compared to their homogeneous counterparts and may be prone to deactivation over time. bibliotekanauki.plresearchgate.net

A notable example of a heterogeneous catalyst is p-toluenesulfonic acid (PTSA) supported on activated carbon. researchgate.netcqvip.com This solid acid catalyst has demonstrated high catalytic activity in the synthesis of this compound. researchgate.netcqvip.com The impregnation method is commonly used to prepare this catalyst. researchgate.net Research has shown that under optimized conditions, a high esterification rate can be achieved. For instance, with a catalyst amount of 5%, a molar ratio of oleic acid to trimethylolpropane (B17298) of 2.85:1, a reaction temperature of 140 °C, and a reaction time of 2.5 hours, an esterification rate of 98.44% has been reported. researchgate.net A significant advantage of this catalyst is its reusability, with studies indicating it can be used up to five times without a significant drop in its catalytic activity. researchgate.net

Table 1: Optimized Reaction Conditions for this compound Synthesis using Activated Carbon-Supported p-Toluenesulfonic Acid

| Parameter | Optimized Value | Reference |

| Catalyst Amount | 5% | researchgate.net |

| Molar Ratio (Acid:Alcohol) | 2.85:1 | researchgate.net |

| Reaction Temperature | 140 °C | researchgate.net |

| Reaction Time | 2.5 hours | researchgate.net |

| Esterification Rate | 98.44% | researchgate.net |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. rsc.orghhu.de Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for various catalytic applications, including esterification. rsc.orgbohrium.comrsc.org MOFs can act as heterogeneous catalysts, offering benefits such as easy separation and potential for reuse. rsc.org

In the context of fatty acid esterification, Zr-based MOFs like UiO-66 and its derivatives have been investigated. mdpi.com For instance, sulfonic acid-functionalized UiO-66, prepared by a simple impregnation method, has shown excellent stability and high catalytic activity in the esterification of fatty acids like palmitic acid and oleic acid with various alcohols. mdpi.com The crystalline structure of these catalysts remains intact during the process, highlighting their stability. mdpi.com While specific studies focusing solely on the use of MOFs for this compound synthesis are emerging, the successful application of MOFs in similar esterification reactions suggests their high potential in this area. mdpi.comresearchgate.net The versatility of MOFs allows for the design of catalysts with specific properties tailored to enhance reaction rates and selectivity. hhu.debohrium.com

The performance of heterogeneous catalysts is intrinsically linked to their physical and chemical properties. Therefore, thorough characterization is essential for understanding their catalytic behavior and for process optimization. Techniques such as Scanning Electron Microscopy (SEM) are employed to study the surface morphology and particle structure of the catalyst. hhu.de

Nitrogen sorption measurements are used to determine the specific surface area and pore volume, which are critical parameters for porous catalysts like activated carbon-supported systems and MOFs. hhu.demdpi.com A higher specific surface area generally provides more active sites for the reaction, potentially leading to higher catalytic activity. X-ray Diffraction (XRD) is utilized to analyze the crystalline structure of catalysts, such as MOFs, and to confirm their stability after the reaction. mdpi.com Fourier Transform Infrared Spectroscopy (FTIR) helps in identifying the functional groups present on the catalyst surface and can be used to confirm the successful impregnation of active species like p-toluenesulfonic acid onto the support. mdpi.com

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for the synthesis of this compound. youtube.com Conventional methods often employ strong acid catalysts like sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid. bibliotekanauki.plajgreenchem.com These catalysts can achieve high product yields, often exceeding 90%. bibliotekanauki.plaip.org For example, using sulfuric acid as a catalyst, an ester conversion of 91.2% for this compound was achieved at 150°C for 5 hours with a catalyst concentration of 1.5% (w/w) and a molar ratio of 3.9:1 (oleic acid:TMP). aip.orgaip.org

Organometallic compounds, particularly those of tin, have also been employed as homogeneous catalysts. For instance, Sn bis(2-ethylhexanoate) has been shown to be a highly active and selective catalyst for the esterification of trimethylolpropane with oleic acid, yielding a product with over 94 wt% triester content without the need for vacuum distillation. bibliotekanauki.plresearchgate.net

While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, often requiring extensive purification steps. bibliotekanauki.pl

Table 2: Comparison of Homogeneous Catalysts for this compound Synthesis

| Catalyst | Reaction Temperature | Reaction Time | Molar Ratio (Acid:Alcohol) | Catalyst Conc. | Ester Conversion/Triester Content | Reference |

| Sulfuric Acid | 150°C | 5 hours | 3.9:1 | 1.5% (w/w) | 91.2% | aip.orgaip.org |

| p-Toluenesulfonic Acid | 105°C - 120°C | - | - | 1.5 wt% | - | uctm.edu |

| Sn bis(2-ethylhexanoate) | 220°C - 230°C | 6 hours | 0.99:1 | 0.8 - 0.9 wt% | > 94 wt% | bibliotekanauki.pl |

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a "green" alternative for the production of this compound. bibliotekanauki.pl This method offers high yield and selectivity under milder reaction conditions compared to conventional chemical catalysis. bibliotekanauki.plresearchgate.net Immobilized lipases are particularly advantageous as they can be easily recovered and reused. researchgate.net

Studies have demonstrated that immobilized lipases can achieve high yields, around 97%, for the formation of trimethylolpropane triesters. researchgate.net For instance, using an immobilized lipase (B570770) from Candida antarctica, yields as high as 80% for both fatty acid esters and the co-product have been achieved by carefully controlling the water content in the reaction medium. nih.gov Despite their high efficiency and selectivity, the industrial application of enzyme catalysts for this specific synthesis has been somewhat limited. bibliotekanauki.plresearchgate.net

Heterogeneous Catalysis in this compound Synthesis

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound from trimethylolpropane and oleic acid is a reversible, three-step series-parallel reaction. researchgate.net The process involves the sequential esterification of the three hydroxyl groups of TMP with oleic acid, forming monoesters, diesters, and finally the desired triester. researchgate.netuctm.edu

Kinetic studies are crucial for understanding the reaction rates and optimizing the process for maximum triester yield. Research has shown that the esterification process can be modeled mathematically to predict the composition of the final product. researchgate.net For instance, one kinetic model for the transesterification of oleic acid methyl esters with TMP was developed based on three reversible series-parallel reactions, with the model's predictions showing good agreement with experimental data. researchgate.net

The reaction is typically catalyzed by acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, or various solid acid catalysts. biointerfaceresearch.comuctm.edugoogle.com The catalyst's role is to protonate the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of TMP. The choice and concentration of the catalyst significantly influence the reaction kinetics. uctm.edu Studies have investigated catalysts like methanesulfonic acid and organometallic tin catalysts to enhance reaction rates and selectivity towards the triester. researchgate.netbibliotekanauki.pl

Thermodynamically, the esterification reaction is an equilibrium-limited process. To drive the reaction towards the formation of the triester product, the removal of water, a byproduct, is essential. biointerfaceresearch.com This is often achieved by carrying out the reaction under vacuum or by using an azeotropic agent like toluene (B28343) to distill off the water. biointerfaceresearch.comresearchgate.net

Optimization of Synthesis Parameters

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Reaction temperature is a critical parameter that significantly affects the rate of esterification. Higher temperatures generally lead to faster reaction rates. uctm.edu However, excessively high temperatures can lead to undesirable side reactions and product degradation. Optimal temperature ranges reported in various studies are typically between 105°C and 230°C. researchgate.netuctm.edubibliotekanauki.pl For example, one study found the optimal temperature to be 180°C for a specific catalytic system, achieving a TMP conversion rate of 92.8%. researchgate.net Another optimization study determined the ideal temperature range to be 220-230°C to achieve a trioleate content of over 94 wt%. bibliotekanauki.pl

Pressure also plays a vital role, primarily in the removal of the water byproduct to shift the reaction equilibrium towards the products. Many synthesis processes are conducted under vacuum (e.g., 20 mbar) to facilitate continuous water removal, thereby increasing the conversion to the triester. researchgate.net Some processes, however, are optimized to run at atmospheric pressure, which can be advantageous for industrial applications by avoiding the need for specialized vacuum equipment. nih.govgoogle.com

The stoichiometric molar ratio for the formation of the triester is three moles of oleic acid to one mole of trimethylolpropane. However, to maximize the conversion and yield of the triester, an excess of oleic acid is often used. researchgate.net The optimal molar ratio is a key parameter to be optimized. Studies have investigated various oleic acid to TMP molar ratios, such as 3.2:1 and 3.5:1. researchgate.netnih.gov Using a molar ratio of 4:1 (oleic acid methyl ester to TMP) was found to be effective in one study. researchgate.net The excess fatty acid helps to drive the reaction to completion, ensuring that all three hydroxyl groups of the TMP molecule are esterified.

Table 1: Effect of Molar Ratio and Temperature on this compound Synthesis

| Molar Ratio (Oleic Acid:TMP) | Temperature (°C) | Catalyst | Reaction Time (h) | Triester Yield / Conversion | Reference |

|---|---|---|---|---|---|

| 3.2:1 | 180 | Not Specified | 3 | 92.8% (TMP Conversion) | researchgate.net |

| 3.5:1 | 60 | Lipoprime 50T (Lipase) | 72 | ~62% (Triester Yield) | nih.gov |

| 4:1 (OME:TMP) | 120 | Sodium Methylate | 2 | ~85.5% (Triester in product) | researchgate.net |

| ~3:1 (COOH:OH) | 220-230 | Sn bis(2-ethylhexanoate) | 6 | >94 wt% (Triester Content) | bibliotekanauki.pl |

| 3:1 | 130 | Ionic Liquid | 3-4 | High Esterification Rate | google.com |

The synthesis of this compound can be performed with or without a solvent. researchgate.netresearchgate.net Solvents like toluene or xylene can be used as an azeotropic agent to aid in the removal of water, which drives the reaction towards completion. biointerfaceresearch.comresearchgate.net However, the use of solvents adds to the cost and complexity of the process, requiring a final separation step and raising environmental concerns.

Consequently, solvent-free synthesis is often preferred and considered a greener approach. researchgate.net Many optimized processes are conducted without a solvent, relying on vacuum and temperature control to remove the water byproduct effectively. researchgate.netresearchgate.net In some enzymatic synthesis routes, an aqueous solution can be used as the reaction medium, avoiding organic solvents entirely. oup.com

Green Chemistry Principles in this compound Production

The production of this compound aligns well with the principles of green chemistry, particularly through the use of renewable resources and the development of cleaner production technologies. biointerfaceresearch.comrsc.org

A key green aspect of this compound is that its precursors can be derived from renewable resources. biointerfaceresearch.com Oleic acid is a fatty acid that is abundant in various vegetable oils, such as olive oil, canola oil, and palm oil, as well as in animal fats. researchgate.netacademie-sciences.fr The use of oleic acid from these natural and renewable sources makes the resulting triester a bio-based product, reducing the reliance on petroleum-based feedstocks for lubricant production. researchgate.net

Trimethylolpropane itself can be produced through processes that are being re-engineered to be more environmentally friendly. rsc.org For example, clean production technologies have been developed for triols like TMP using solid heterogeneous catalysts, which are more sustainable than traditional methods. rsc.org The direct use of plant-derived fatty acids for esterification represents a significant step towards sustainable and environmentally benign industrial chemistry. bibliotekanauki.pl

Design of Less Hazardous Synthetic Pathways

The design of less hazardous synthetic pathways for chemical compounds is a core tenet of green chemistry, which seeks to develop chemical products and processes that minimize or eliminate the use and generation of hazardous substances. wordpress.comskpharmteco.com For this compound, also known as Trimethylolpropane trioleate (TMPTO), a biodegradable lubricant base stock, the focus has shifted from traditional synthesis methods to more environmentally benign alternatives. researchgate.netijcce.ac.ir Conventional methods often rely on strong mineral acids and high temperatures, which present significant environmental and handling challenges. google.com In contrast, modern approaches prioritize the use of biocatalysts and other less hazardous catalysts to improve the safety and sustainability of the manufacturing process.

Traditional vs. Enzymatic Synthesis

Traditionally, the synthesis of this compound is achieved through the direct esterification of Trimethylolpropane (TMP) with oleic acid. This process commonly employs strong acid catalysts such as sulfuric acid or benzenesulfonic acid. acs.orgbiointerfaceresearch.com While effective in achieving high conversion rates, these catalysts are corrosive, difficult to separate from the final product, and generate significant waste, posing environmental risks. google.com For instance, a study optimizing TMPTO synthesis used benzenesulfonic acid and achieved a high conversion rate but required high temperatures (180°C) and vacuum conditions. acs.orgusc.edu

Enzymatic synthesis has emerged as a superior, greener alternative. researchgate.net This method utilizes lipases, a type of enzyme, to catalyze the esterification reaction under much milder conditions. Compared to chemical synthesis, enzymatic routes offer high selectivity, operate at lower temperatures, and use catalysts that are biodegradable and can often be recycled and reused. mdpi.com

Several studies have demonstrated the effectiveness of immobilized lipases, such as Novozyme 435 and Lipozyme TL IM, in synthesizing TMPTO. ijcce.ac.ir For example, in the synthesis of a similar trimethylolpropane ester, the conversion of TMP reached over 97% after 72 hours at 70°C using an enzymatic catalyst, highlighting the efficiency of biocatalysis even at lower temperatures. mdpi.com Another study focusing on TMPTO synthesis from waste edible oil using Novozyme 435 achieved a 99% conversion to fatty acid methyl esters, which were then converted to the final product. ijcce.ac.ir

The table below presents a comparison of research findings for traditional and enzymatic synthesis methods.

Table 1: Comparison of Traditional and Enzymatic Synthesis of this compound

| Catalyst Type | Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Traditional Acid | Benzenesulfonic acid | Oleic acid, Trimethylolpropane | 180 | 3 | 92.8% (TMP Conversion) | acs.orgusc.edu |

| Traditional Acid | Sulfuric acid | Oleic acid, Trimethylolpropane | 150 | 5 | Not specified | biointerfaceresearch.com |

| Enzymatic (Lipase) | Novozyme 435 | Waste Edible Oil FAME, Trimethylolpropane | 45 | Not specified | 99% (FAME Conversion), 89% Triester Content | ijcce.ac.ir |

| Enzymatic (Lipase) | Lipozyme TL IM | Waste Edible Oil FAME, Trimethylolpropane | 45 | Not specified | 83% (FAME Conversion), 86% Diester Content | ijcce.ac.ir |

| Enzymatic (Lipase) | Immobilized Lipase | Pelargonic acid, Trimethylolpropane | 50 | 96 | 82% Accumulation | researchgate.net |

Alternative Catalytic Systems

Beyond lipases, research into other less hazardous catalytic systems has shown promising results. These include organometallic compounds and ionic liquids, which can offer high efficiency and selectivity under optimized conditions.

Organometallic catalysts, such as Sn bis(2-ethylhexanoate), have been used for the esterification of trimethylolpropane with plant-derived fatty acids. bibliotekanauki.pl This method allows for the synthesis of TMPTO with a very high content of the desired triester (over 94 wt%) without requiring deep vacuum purification. The optimization of reaction parameters like molar ratio, temperature, and catalyst amount is crucial for achieving high yields. bibliotekanauki.pl

Ionic liquids represent another innovative approach. A patent describes the use of an N-alkylpyrrolidone group methylphosphoric acid ionic liquid as a catalyst for synthesizing this compound. google.com This method is noted for its low reaction temperatures (110-130°C), short reaction times (3-5 hours), and high esterification rate, resulting in a product with a low acid value. google.com

The following table summarizes the findings from studies using these alternative catalytic systems.

Table 2: Research Findings on Alternative Catalysts for this compound Synthesis

| Catalyst Type | Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Product Content | Reference |

|---|---|---|---|---|---|---|

| Organometallic | Sn bis(2-ethylhexanoate) | Oleic acid, Trimethylolpropane | 220 | 6 | >94 wt% Triester | bibliotekanauki.pl |

| Ionic Liquid | N-alkylpyrrolidone group methylphosphoric acid ionic liquid | Organic acids (e.g., Oleic acid), Trimethylolpropane | 110-130 | 3-5 | High esterification rate, low acid value | google.com |

Molecular Design, Structure Performance Relationships, and Theoretical Studies

Elucidation of Molecular Conformations and Isomerism

The three-dimensional nature of organic molecules like Trihydroxymethylpropyl trioleate is critical to their function. The arrangement of atoms can vary in distinct ways, leading to isomers—molecules that share the same molecular formula but have different structures. libretexts.org

Isomerism: The most significant form of isomerism in this compound is geometric isomerism, specifically concerning the double bonds within the three oleic acid chains. libretexts.org

Geometric Isomers: Natural oleic acid exists predominantly as the cis-isomer, where the hydrogen atoms are on the same side of the carbon-carbon double bond. This creates a distinct "kink" or bend in the fatty acid chain. The alternative, the trans-isomer, has a more linear shape. libretexts.org Consequently, the geometry of TMPTO is characterized by these three bent chains radiating from the central core, which prevents the molecules from packing closely together.

Constitutional Isomers: These isomers have the same formula but a different bonding sequence. youtube.com While various constitutional isomers of C60H110O6 could theoretically exist, TMPTO specifically refers to the tri-ester of trimethylolpropane (B17298) and oleic acid.

Conformational Isomers: Also known as conformers, these isomers differ by rotation around single bonds. libretexts.org The long C18 chains of this compound possess significant conformational flexibility due to free rotation around the carbon-carbon single bonds. This allows the molecule to adopt numerous spatial arrangements, influencing its interaction with surfaces and its bulk fluid properties.

Influence of Molecular Architecture on Macro-scale Performance

The macroscopic properties of a lubricant, such as viscosity and thermal stability, are a direct consequence of its molecular architecture. For this compound, the chain length, geometry, and rigidity of its constituent parts are all determining factors in its performance. researchgate.net

The length of the fatty acid chains esterified to a polyol core is a primary determinant of a lubricant's physical properties. Generally, increasing the hydrocarbon chain length leads to a higher viscosity. mdpi.commdpi.com The C18 chain of oleic acid provides a balance that results in the favorable viscosity and lubricity characteristics of TMPTO. researchgate.net Shorter chains would result in lower viscosity and higher volatility, while longer saturated chains would significantly increase the pour point. mdpi.commdpi.com

Table 1: General Influence of Fatty Acid Chain Length on Biolubricant Properties

| Property | Effect of Increasing Chain Length | Rationale |

|---|---|---|

| Kinematic Viscosity | Increases | Greater intermolecular van der Waals forces between longer chains increase resistance to flow. mdpi.com |

| Viscosity Index | Generally Increases | Longer chains can provide a more stable viscosity over a range of temperatures. mdpi.com |

| Pour Point | Increases (for saturated acids) | Longer, straight chains pack more easily, raising the temperature at which the fluid ceases to flow. mdpi.com |

| Oxidative Stability | Decreases (with unsaturation) | Longer chains with more double bonds offer more sites for oxidation to occur. researchgate.net |

The geometric configuration of the fatty acid chains has a profound impact on lubricant performance. The cis double bonds in the oleic acid portions of this compound are crucial to its function as a lubricant, especially at low temperatures. researchgate.net

This bent structure disrupts the crystal lattice formation that occurs when linear, saturated fatty acid esters cool, resulting in a lower pour point and better fluidity at cold temperatures. mdpi.com In contrast, the straight chains of saturated fatty acids, like stearic acid, can pack together more tightly, leading to higher melting points and pour points. researchgate.net This efficient packing in saturated esters results in a rigid structure that can limit the formation of robust protective films under certain conditions. researchgate.net The presence of the double bonds in the oleic acid chains, however, can make the molecule more susceptible to oxidation compared to its saturated counterparts. researchgate.net

Table 2: Comparison of Properties based on Geometric Configuration (Illustrative)

| Property | Trimethylolpropane Trioleate (cis-unsaturated) | Trimethylolpropane Tristearate (saturated) |

|---|---|---|

| Molecular Shape | Bent/Kinked Chains | Linear/Straight Chains |

| Pour Point | Lower | Higher |

| Low-Temperature Fluidity | Excellent | Poor |

| Oxidative Stability | Moderate | High |

The performance of a lubricant is influenced by the balance between molecular rigidity and flexibility. Highly rigid molecules may not be able to conform effectively to surfaces to provide a protective film, which can hinder efficient load transfer. nih.gov Conversely, highly flexible molecules might not form a film that is robust enough under pressure.

This compound possesses a unique combination of a relatively rigid central core and three long, flexible chains. The trimethylolpropane core provides a stable, compact anchor. The flexibility of the three oleic acid chains allows them to orient themselves on metal surfaces, forming a closely packed monolayer film that reduces friction and wear, which is especially critical in the boundary lubrication regime. researchgate.netmdpi.com This ability to form an ordered, adsorbed layer is a key reason for the excellent lubricity of TMPTO. researchgate.net

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools for understanding molecular properties and predicting behavior, offering insights that can complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a widespread tool in chemistry for predicting molecular geometries, energies, and other properties with high accuracy at a relatively low computational cost. researchgate.netyoutube.com The fundamental principle of DFT is that the properties of a molecule can be determined based on its electron density, a function of only three spatial coordinates, which is simpler to handle than the complex wavefunctions of traditional methods. youtube.comyoutube.com

While specific, published DFT studies focusing exclusively on this compound are not widely available, the application of DFT to such a molecule would be highly valuable. Potential applications include:

Structural Optimization: Calculating the most stable geometric and conformational structures of the molecule.

Electronic Property Analysis: Determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and mapping the electrostatic potential. nih.govresearchgate.net This information is crucial for understanding the molecule's reactivity and its interaction with other molecules and surfaces.

Adsorption Modeling: Simulating the interaction and adsorption of this compound on a metal surface to elucidate the mechanism of lubricating film formation at the atomic level.

Reactivity Studies: Investigating the pathways of thermal and oxidative degradation by modeling the breaking of chemical bonds and the interaction with oxygen, helping to explain its stability limits.

Such theoretical studies can guide the rational design of new lubricant molecules with enhanced performance characteristics. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the physical movements of atoms and molecules in a system. This technique has been applied to this compound (TMPTO) to predict its properties and understand its behavior under various conditions.

One area of investigation has been the thermal properties of TMPTO. MD simulations, using the Green-Kubo formalism, have been employed to predict the thermal conductivity of TMPTO-based bio-lubricants. aip.orgaip.org These simulations calculate the heat flux vector based on atomic contributions, providing a method to understand how heat is transferred through the lubricant. aip.org For instance, simulations predicted a thermal conductivity value of approximately 0.255 – 0.375 W/mK for TMPTO with a 0.4% concentration of hexagonal boron nitride (hBN) nanoparticles, demonstrating how additives can enhance thermal performance. aip.orgaip.org

MD simulations have also been used to analyze the interaction between TMPTO and lubricant additives. Researchers have modeled systems containing TMPTO base oil, antioxidant molecules, and oxygen in a cubic periodic structure to study antioxidation mechanisms. mdpi.com By analyzing the diffusion behavior of phenolic antioxidants and the permeability of oxygen within the TMPTO, these simulations provide a quantitative understanding of how different antioxidants perform. mdpi.comscielo.br The mean squared displacement (MSD) results from these simulations are particularly important for evaluating the mobility of antioxidant molecules. scielo.br

Furthermore, MD simulations have been crucial in elucidating the fundamental tribological properties of TMPTO. By creating a three-layer molecular model with a polyol ester lubricant (like TMPTO) sandwiched between nickel aluminide surfaces, scientists can simulate behavior under conditions mimicking those in an aircraft gas turbine. scielo.brnih.gov These simulations investigate the effects of varying temperature, pressure, and sliding velocities on the lubricant's properties. scielo.brnih.gov

Prediction of Molecular Interactions and Tribological Behavior

Computational models, particularly MD simulations, allow for the direct prediction of molecular interactions and their resulting effect on tribological performance. For TMPTO, these simulations reveal how the lubricant behaves at the interface between moving surfaces.

Simulations demonstrate that external conditions significantly alter the lubricant's molecular arrangement and behavior. It has been shown that increasing pressure and temperature leads to reduced mobility of the polymer chains in the lubricant. scielo.brnih.gov This causes stronger internal interactions within the lubricant itself, which in turn decreases the degree of lubricant adsorption onto the metal surfaces. scielo.brnih.gov

The friction coefficient is a key parameter calculated from these simulations. In one study, the highest friction coefficients, ranging from 0.75 to 2.5, were predicted under the lowest temperature (276.3 K) and pressure (61.95 kPa) conditions tested. scielo.brnih.gov Conversely, under conditions more typical of other sections of a gas turbine, substantially lower friction coefficients (ranging from 0 to 0.01) were observed. scielo.brnih.gov This indicates that the lubricant performs exceptionally well when its molecules are subjected to higher velocities and temperatures, behaving as a Newtonian fluid under low temperatures and pressures and as a non-Newtonian fluid under more extreme conditions. scielo.br

These predictive studies provide critical tribological information, both quantitative and qualitative, that helps in understanding the molecular behavior of the system and serves as a guide for lubricant formulation and application. scielo.brnih.gov

Theoretical Prediction of Pressure-Viscosity Coefficients

The pressure-viscosity coefficient, denoted by alpha (α), is a critical parameter in elastohydrodynamic lubrication (EHL), as it describes the exponential increase in a lubricant's viscosity with pressure. Accurate prediction of this coefficient is essential for modeling lubricant performance in high-pressure contacts.

While direct experimental measurement is the most common way to determine this value, theoretical and empirical models are used for its prediction. For TMPTO, experimental work provides the foundational data for these predictions. The viscosity of TMPTO has been shown to increase significantly with pressure, rising from 15 mPa·s at 10 MPa and 353.15 K to 525 mPa·s at 150 MPa and 303.15 K. researchgate.net

Theoretical predictions often rely on relationships between the pressure-viscosity coefficient and other physical properties, such as kinematic viscosity at atmospheric pressure, which are easier to measure. researchgate.net For lubricant blends, prediction methods have been proposed that use the properties of the base oils and the viscosity of the mixture to estimate the blend's pressure-viscosity coefficient. researchgate.net

In a study involving blends of Polyalphaolefin (PAO) and TMPTO, the pressure-viscosity coefficient was calculated from experimental data. It was observed that the coefficient decreased when TMPTO was added to PAO. utm.my This is significant because a higher pressure-viscosity coefficient is generally preferred as it promotes the formation of a thicker lubricant film under EHL conditions. utm.my The data gathered from such experiments is crucial for developing and validating predictive models for new lubricant formulations.

| Lubricant | Temperature (°C) | Pressure-Viscosity Coefficient, α (GPa-1) |

|---|---|---|

| Neat PAO | 40 | 18.0 |

| PAO + 2.5 vol% TMPTO | 40 | 17.8 |

| PAO + 5.0 vol% TMPTO | 40 | 17.5 |

| PAO + 7.5 vol% TMPTO | 40 | 17.4 |

| PAO + 10.0 vol% TMPTO | 40 | 17.2 |

Data sourced from a study on TMPTO as an eco-friendly lubricant additive. utm.my

Modeling of Lubricant Film Formation (e.g., Reynolds Theory of Lubrication)

The formation of a protective lubricant film between moving surfaces is the fundamental principle of hydrodynamic and elastohydrodynamic lubrication (EHL). The Reynolds theory of lubrication provides the foundational equations for modeling this phenomenon. For EHL, which occurs in high-pressure contacts where elastic deformation of the surfaces is significant, the Hamrock-Dowson equation is a widely used model to predict lubricant film thickness. researchgate.netmdpi.com

This model has been applied to TMPTO to compare theoretical predictions with experimental results. In studies using a ball-on-disc apparatus, the film thickness of TMPTO was measured under various conditions. researchgate.net These experimental results were then compared against the film thickness computed using the Hamrock-Dowson equation. researchgate.net Such comparisons are vital for validating the applicability of theoretical models to specific lubricants like TMPTO.

The Hamrock-Dowson model is an analytical regression equation derived from numerical data, which approximates the minimum and central film thickness in a contact based on dimensionless material, velocity, and load parameters. mdpi.comnasa.gov For these calculations, the experimentally determined pressure-viscosity coefficient of the lubricant is a key input. researchgate.net

Advanced Tribological Research and Lubrication Mechanisms

Elastohydrodynamic Lubrication (EHL) Studies of Trihydroxymethylpropyl Trioleate

Elastohydrodynamic lubrication (EHL) is a lubrication regime characterized by the deformation of contacting surfaces and a significant increase in lubricant viscosity under high pressure. For synthetic esters like this compound, also known as Trimethylolpropane (B17298) trioleate (TMPTO), understanding its behavior under EHL conditions is crucial for predicting its performance in demanding applications such as gears and rolling element bearings.

The thickness of the lubricant film is a critical parameter in EHL, as it determines the degree of separation between moving surfaces. Experimental studies have been conducted to measure the film thickness of TMPTO under various conditions.

Research has employed ball-on-disc tribometers to determine the film thickness and friction properties of TMPTO at temperatures ranging from 303.15 K to 353.15 K (30°C to 80°C) and at various slide-to-roll ratios. researchgate.net In one study, the addition of graphene nanoplatelets (GnPs) as an additive to TMPTO was found to promote an increase in film thickness under most experimental conditions. researchgate.net The film thickness in EHL is influenced by lubricant properties, such as viscosity and the pressure-viscosity coefficient, as well as operating conditions like speed and load. nih.gov The formation of a thin lubricant film, often on the order of micrometers, separates the rubbing surfaces and reduces friction and wear. mdpi.com

Interactive Data Table: Influence of Graphene Nanoplatelet (GnP) Additives on TMPTO Film Thickness

| GnP Concentration (wt%) | Observation | Reference |

| 0.25 | Promotes a raise of the film thickness under most conditions. | researchgate.net |

| 0.5 | Promotes a raise of the film thickness under most conditions. | researchgate.net |

| 1.0 | Promotes a raise of the film thickness under most conditions. | researchgate.net |

The Stribeck curve, which plots the coefficient of friction against a dimensionless viscosity parameter, is a fundamental tool for characterizing the different lubrication regimes: boundary, mixed, and hydrodynamic (including EHL). researchgate.netk1lube.com

Studies on TMPTO have generated Stribeck curves to evaluate its frictional performance across these regimes. For neat TMPTO, the Stribeck curves are typically situated between the elastohydrodynamic and mixed lubrication regions. researchgate.net This indicates that under the tested conditions, the lubricant provides a partial EHL film, with some asperity contact still occurring. The addition of nanoparticles, such as hexagonal-boron nitride (h-BN) and graphene nanoplatelets (GnPs), to TMPTO has been shown to result in very similar Stribeck curves to the base oil, with a 0.25 wt% concentration of GnP yielding the lowest friction coefficient in one study. researchgate.net

A study assessing TMPTO as an additive to a low-viscosity Polyalphaolefin (PAO) base oil used Stribeck-type analysis to determine its tribological influence. researchgate.net The results showed that a blend of 5-vol% TMPTO in PAO could significantly reduce friction and wear, and synergistically enhance the friction modifier effect in the mixed lubrication regime, thereby delaying the onset of the boundary lubrication regime. researchgate.net Another investigation measured the frictional behavior of TMPTO in a cast iron/stainless steel contact, observing a classic Stribeck-like trend. The average coefficient of friction was 0.074 in the fluid film (EHL) regime and 0.101 in the boundary lubrication regime. uitm.edu.my

Interactive Data Table: Frictional Performance of TMPTO from Stribeck Curve Analysis

| Lubricant | Lubrication Regime | Average Coefficient of Friction (CoF) | Reference |

| Neat TMPTO | Fluid Film (EHL) | 0.074 | uitm.edu.my |

| Neat TMPTO | Boundary | 0.101 | uitm.edu.my |

| 0.25 wt% GnP in TMPTO | Mixed/EHL | Lowest among tested nanolubricants | researchgate.net |

| 5-vol% TMPTO in PAO | Mixed | Enhanced friction modifier effect | researchgate.net |

The pressure-viscosity coefficient (α) is a measure of how a lubricant's viscosity increases with pressure, a key factor in forming a sufficiently thick EHL film. nih.gov A higher pressure-viscosity coefficient is generally desirable as it promotes the generation of a thicker lubricant film under constant contact conditions. researchgate.net

For TMPTO, the viscosity has been shown to increase significantly with pressure. In one study, the viscosity of TMPTO increased from 15 mPa·s at 10 MPa and 353.15 K (80°C) to 525 mPa·s at 150 MPa and 303.15 K (30°C). researchgate.net The pressure-viscosity coefficient for TMPTO has been determined through experimental measurements using equipment such as falling-body viscometers. researchgate.net Research has also shown that the pressure-viscosity coefficient of a PAO base oil decreases when TMPTO is added as an additive (up to 10-vol%). researchgate.net

Interactive Data Table: Viscosity of TMPTO at Different Pressures and Temperatures

| Pressure (MPa) | Temperature (K) | Viscosity (mPa·s) | Reference |

| 10 | 353.15 (80°C) | 15 | researchgate.net |

| 150 | 303.15 (30°C) | 525 | researchgate.net |

Friction and Anti-Wear Performance Evaluation

The performance of this compound in reducing friction and wear is determined by its behavior in different lubrication regimes, particularly the more severe boundary and mixed lubrication conditions where surface-to-surface contact is more prevalent.

Ester-based lubricants like TMPTO exhibit low friction due to their unique molecular structure and properties. The polar nature of the ester molecules leads to their adsorption onto metal surfaces, forming a protective boundary film that reduces direct metal-to-metal contact. acs.org This adsorption can be physical (physisorption) or chemical (chemisorption), with the latter forming a more robust, sacrificial tribofilm. k1lube.com

The molecular structure of the ester, including chain length and geometric configuration, plays a significant role in its lubrication ability. researchgate.net For instance, the presence of hydroxyl groups in the headgroup of some ester friction modifiers is crucial for their initial adsorption on the metal surface. acs.org Studies have shown that the chemical structure of vegetable-oil-derived biolubricants, from which TMPTO can be synthesized, is vital to their tribological properties. mdpi.com The fatty acid composition, particularly the level of saturation, influences the frictional performance, with research indicating that friction decreases with increasing saturation levels of the TMP ester. researchgate.netmdpi.com This formation of a protective film acts as a barrier, reducing friction and wear, especially under high-pressure conditions. nih.gov

In the boundary and mixed lubrication regimes, the lubricant film is not thick enough to completely separate the contacting surfaces, leading to asperity interactions. machinerylubrication.comuclan.ac.uk The performance of a lubricant in these regimes is heavily dependent on its ability to form protective surface films.

TMPTO has demonstrated good lubricity in boundary regimes. mdpi.com Its effectiveness stems from the ability of its polar ester molecules to form a durable boundary film on metal surfaces. mdpi.com When used as an additive in PAO, TMPTO was found to enhance the friction modifier effect in the mixed lubrication regime, delaying the transition to the more severe boundary lubrication regime. researchgate.net

Frictional performance studies of TMPTO have quantified its behavior in these regimes. In a pin-on-disk test, the average coefficient of friction for neat TMPTO was measured to be 0.101 in the boundary regime. uitm.edu.my The transition from fluid film to boundary lubrication, known as the mixed lubrication regime, was observed to occur between sliding velocities of 1.8 m/s and 2.7 m/s under the tested conditions. uitm.edu.my Furthermore, the anti-wear performance of TMPTO can be enhanced with additives. Formulations of TMPTO with 2% Triphenyl phosphorothionate (TPPT) showed the lowest wear scar diameter in a four-ball test compared to other base oils, indicating excellent anti-wear properties under boundary conditions. smarteureka.com Similarly, the addition of 0.75 wt.% hexagonal boron nitride (h-BN) nanoparticles to TMPTO led to a 25% reduction in the friction coefficient and a 22% reduction in the wear scar area. mdpi.com

Interactive Data Table: Tribological Performance of TMPTO in Boundary and Mixed Lubrication

| Lubricant Formulation | Test/Observation | Result | Reference |

| Neat TMPTO | CoF in Boundary Regime | 0.101 | uitm.edu.my |

| Neat TMPTO | Mixed Lubrication Transition | Occurs between 1.8 - 2.7 m/s | uitm.edu.my |

| TMPTO + 2% TPPT | Four-Ball Wear Test | Lowest wear scar diameter | smarteureka.com |

| TMPTO + 0.75% h-BN | Friction and Wear Test | 25% reduction in CoF, 22% reduction in wear | mdpi.com |

| 5-vol% TMPTO in PAO | Stribeck-type Analysis | Delays onset of boundary lubrication | researchgate.net |

High-Temperature Tribological Performance

This compound, a synthetic polyol ester, is recognized for its favorable biodegradable properties and good lubricity, making it a subject of interest for various industrial applications, including as a base oil for lubricants and hydraulic fluids. utm.myscielo.br Its performance at elevated temperatures is a critical factor in its application in demanding environments, such as in high-speed drilling and as a potential engine lubricant additive. utm.mymdpi.com

Molecular dynamics simulations have been employed to understand the tribological properties of trimethylolpropane-based lubricants under high-temperature and high-pressure conditions, which are characteristic of aviation engines. researchgate.net These simulations suggest that as temperature and pressure increase, the mobility of the polymer chains within the lubricant is reduced, leading to stronger internal interactions. researchgate.net This can result in a decrease in the amount of lubricant adsorbed on the metal surface. researchgate.net However, the lubricant can still perform exceptionally well under these conditions, with some simulations indicating lower coefficients of friction at higher velocities and temperatures. researchgate.net

In practical applications, the high viscosity index of trimethylolpropane trioleate contributes to its stable performance across a range of temperatures. acs.org However, like all organic esters, it is susceptible to thermal and oxidative degradation at very high temperatures. nih.gov Studies have shown that the addition of antioxidants can significantly improve its thermal stability. rsc.org The inherent polarity of trimethylolpropane trioleate molecules is believed to contribute to the formation of a sufficiently thick boundary film on rubbing surfaces, which is crucial for its performance, especially in mixed and boundary lubrication regimes. mdpi.com

The following table summarizes the high-temperature characteristics of this compound based on available research:

| Property | Observation | Source(s) |

| Frictional Behavior | Molecular dynamics simulations suggest the potential for lower friction coefficients at elevated temperatures and pressures. | researchgate.net |

| Viscosity Stability | Possesses a high viscosity index, indicating stable viscosity over a range of temperatures. | acs.org |

| Thermal Degradation | Susceptible to thermal and oxidative breakdown at high temperatures; stability can be enhanced with antioxidants. | nih.govrsc.org |

| Boundary Film Formation | The polarity of the molecules aids in the formation of a protective boundary film on metal surfaces. | mdpi.com |

Mechanistic Investigations of Tribofilm Formation

The formation of a protective tribofilm at the interface of sliding surfaces is a key aspect of lubrication, preventing direct metal-to-metal contact and reducing wear. For this compound, this process involves a series of complex tribochemical reactions.

Role of Tribochemical Reactions at Interfaces

Tribochemical reactions are chemical processes activated by mechanical energy, including friction, pressure, and shear stress, at the sliding interface. researchgate.net In the context of this compound, these reactions lead to the decomposition of the ester molecules and their subsequent interaction with the metallic surface. Research on phosphate (B84403) esters, which share some chemical similarities with this compound, has shown that the dissociation of P-O and C-O bonds occurs on iron-based surfaces, leading to the deposition of carbon-hydrogen groups. researchgate.netresearchgate.net This suggests that for this compound, the ester linkages are likely sites for tribochemical reactions. The polarity of the ester molecules contributes to their adsorption onto the metal surface, which is a precursor to these reactions. mdpi.com

Influence of Frictional Heating and Shear Stress on Reaction Activation Barriers

Formation of Carbonaceous Tribofilms

A significant outcome of the tribochemical degradation of hydrocarbon-based lubricants, including synthetic esters like this compound, is the formation of carbonaceous tribofilms. researchgate.net These films are often described as being amorphous or having a diamond-like carbon (DLC) structure and are known for their low friction and high wear resistance. researchgate.net The formation of these films is believed to occur through the polymerization of hydrocarbon fragments that are generated from the lubricant molecules under the influence of high contact pressure and flash temperatures. The presence of a catalytic metal surface, such as iron, can promote this carbonizing process. researchgate.net While some studies have investigated the formation of carbon-based tribofilms using trimethylolpropane trioleate as a base oil with additives, the in-situ formation of such films from the neat ester is a key area of its lubricating mechanism. researchgate.net The presence of oxygen can inhibit the formation of these carbonaceous films, as the hydrocarbon free radicals react rapidly with oxygen instead of polymerizing. acs.org

Compositional Analysis of Surface-Protective Films (e.g., Fe2O3, Fe3O4, Fe(OH)O, FeF2, FeSO4, Fe2(SO4)3, C-O bonding)

The protective tribofilm formed from a lubricant on a steel surface is a complex mixture of compounds resulting from the interaction between the lubricant and the metal surface. Analysis of these films often reveals the presence of various iron oxides, which are formed through tribo-oxidation. Studies on various lubricants have identified iron oxides such as hematite (B75146) (Fe2O3) and magnetite (Fe3O4) within the tribofilm. For instance, research on lubricants containing sulfur or phosphorus additives has shown the formation of iron sulfides and phosphates in addition to oxides.

While detailed compositional analysis of tribofilms generated from neat this compound is limited in publicly available literature, general principles of tribochemistry on ferrous surfaces suggest the likely formation of iron oxides. The high temperatures and exposure of fresh metal surfaces during sliding promote oxidation. The presence of C-O bonding within the tribofilm is also expected, originating from the ester molecules themselves and their degradation products.

Based on studies of other lubricants, the following compounds could potentially be formed in a tribofilm on a steel surface, although their specific formation from neat this compound requires further dedicated research:

| Compound | Potential Role in Tribofilm |

| Fe2O3 (Hematite) | A common iron oxide found in tribofilms, contributing to the protective layer. |

| Fe3O4 (Magnetite) | Another common iron oxide that can be a component of the tribofilm. numberanalytics.com |

| Fe(OH)O (Oxyhydroxide) | Can be formed in the presence of water or humidity and incorporated into the tribofilm. |

| C-O bonding | Indicative of the presence of lubricant degradation products and their interaction with the surface. |

It is important to note that the formation of iron fluorides (FeF2) and sulfates (FeSO4, Fe2(SO4)3) would typically require the presence of fluorine and sulfur in the lubricant system, which are not components of neat this compound. Their presence would therefore not be expected in a tribofilm formed from the pure ester.

Research on Derivatives and Formulations Containing Trihydroxymethylpropyl Trioleate

Trihydroxymethylpropyl Trioleate as a Base Oil in Lubricant Formulations

Trimethylolpropane (B17298) trioleate (TMPTO) serves as a foundational base stock in the formulation of environmentally friendly and high-performance lubricants. researchgate.net It is synthesized through the esterification of trimethylolpropane (TMP) and oleic acid. researchgate.netbiointerfaceresearch.com As a lubricant base oil, TMPTO exhibits a high viscosity index, superior lubricity, and is readily biodegradable, making it an environmentally sound choice. vicchem.commdpi.commdpi.com Its utility has been demonstrated in demanding applications such as fire-resistant hydraulic fluids (HFDU), cold rolling fluids, and cutting oils. cnlubricantadditive.com

Studies have shown that TMPTO possesses good compatibility with many conventional additives originally designed for mineral oils, which allows for the enhancement of its inherent properties. researchgate.net For instance, the addition of zinc dialkyldithiophosphates (ZDDP) has been shown to impart good extreme pressure and anti-wear properties to TMPTO-based lubricants. researchgate.net The inherent properties of TMPTO, such as high flash point and low volatility, contribute to its stability and safety in high-temperature operations. cnlubricantadditive.com The performance of TMPTO as a base oil is often a benchmark against which the improvements offered by additives are measured. ingentaconnect.commdpi.com

Physicochemical Properties of Trimethylolpropane Trioleate (TMPTO) Base Oil

| Property | Value | Source |

|---|---|---|

| Viscosity Index | 190 | mdpi.com |

| Flash Point | 320°C | biointerfaceresearch.com |

| Pour Point | -34°C | biointerfaceresearch.com |

| Oxidative Stability | 172°C | biointerfaceresearch.com |

| Biodegradability | >90% | mdpi.com |

Integration with Ionic Liquids (ILs) for Enhanced Performance

Ionic liquids (ILs) are salts that are liquid at room temperature and are known for their potential as high-performance lubricant additives due to their ability to form protective films on metal surfaces. mdpi.com The integration of ILs with TMPTO has been a key area of research to create lubricants capable of functioning under extreme conditions, particularly high temperatures. acs.orgresearchgate.net

A novel approach to overcome the poor solubility of many conventional ILs in non-polar base oils like esters is the in-situ formation of ILs within the lubricant itself. acs.orgresearchgate.netnih.govnwpu.edu.cn This is achieved by dissolving a lithium salt, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), directly into a polyol ester like TMPTO. acs.orgresearchgate.netresearchgate.net The lithium ions (Li+) coordinate with the oxygen atoms of the carbonyl groups in the ester molecules, forming a complex cation [Li(polyol ester)]+. This cation then pairs with the bis(trifluoromethylsulfonyl)imide (TFSI)- anion to generate the ionic liquid [Li(TMPTO)]TFSI directly within the base oil. acs.orgnih.govnwpu.edu.cn This method allows for high concentrations of the IL to be achieved, which is often not possible by simply mixing pre-synthesized ILs with the base oil. nih.govnwpu.edu.cn

The addition of LiTFSI to TMPTO to form an in-situ ionic liquid significantly enhances the thermal and rheological properties of the base oil. acs.orgresearchgate.net Thermal analysis indicates that the resulting blends, [Li(TMPTO)]TFSI, are more resistant to high temperatures than pure TMPTO. acs.orgresearchgate.netresearchgate.net The decomposition temperature of the blend increases with higher molar ratios of LiTFSI to TMPTO. For instance, the decomposition temperature of a TMPTO–LiTFSI blend with a 1:1.5 molar ratio is comparable to that of high-temperature lubricants like perfluoroalkyl polyether (PFPE). acs.org

Rheological measurements show that these in-situ formed ILs are mechanically stronger than the base polyol ester. acs.orgresearchgate.net The viscosity of the blends increases with the concentration of LiTFSI, indicating stronger intermolecular interactions. researchgate.net This enhanced viscosity and thermal stability are crucial for maintaining a robust lubricating film at elevated operating temperatures. acs.org

Thermal Decomposition Temperatures (TGA) for TMPTO-LiTFSI Blends

| Lubricant | Molar Ratio (Ester/LiTFSI) | Temperature for 10% Weight Loss (°C) | Temperature for 50% Weight Loss (°C) | Source |

|---|---|---|---|---|

| TMPTO | - | 345 | 400 | acs.org |

| TMPTO-LiTFSI | 1/0.5 | 350 | 415 | acs.org |

| TMPTO-LiTFSI | 1/1 | 365 | 425 | acs.org |

| TMPTO-LiTFSI | 1/1.5 | 370 | 430 | acs.org |

Tribological tests reveal that the in-situ formation of ionic liquids in TMPTO leads to outstanding friction reduction and anti-wear performance, especially at high temperatures. acs.orgresearchgate.net When tested on steel/steel contacts at 300°C, TMPTO-LiTFSI blends with molar ratios of 1/1 and 1/1.5 demonstrated significantly better tribological properties than pure TMPTO and even the benchmark high-temperature lubricant, PFPE. acs.orgresearchgate.netresearchgate.net

The excellent performance is attributed to the formation of a protective boundary lubrication film on the rubbing surfaces. researchgate.net Surface analysis of the worn areas using techniques like SEM-EDS and XPS confirmed the presence of a tribo-film composed of iron oxides (Fe2O3, Fe3O4), iron fluoride (B91410) (FeF2), and iron sulfates (FeSO4), which effectively prevents direct metal-to-metal contact, thus reducing friction and wear. acs.orgresearchgate.netresearchgate.net For example, a TMPTO-LiTFSI system with a molar ratio of 1/1.5 improved the anti-wear properties by 3.9 times compared to a blend with a 1/1 ratio under the same high-temperature conditions. researchgate.net

Development of Nano-Lubricants with this compound

The dispersion of nanoparticles into a lubricant base stock creates a "nano-lubricant," a class of fluids engineered to offer superior tribological properties. researchgate.net The nanoparticles can act as tiny rolling elements, form a protective film on surfaces, or repair worn areas, thereby reducing friction and wear. nuaa.edu.cn TMPTO has been used as a base oil for developing advanced nano-lubricants with various nanoparticle additives.

Titanium Dioxide (TiO2): Research has shown that adding TiO2 nanoparticles to TMPTO can synergistically decrease friction and wear. researchgate.netsmenec.org Studies using a four-ball tester demonstrated that TMPTO-TiO2 nano-lubricants exhibit improved lubricating performance. researchgate.net The TiO2 nanoparticles are believed to form a protective tribo-film on the contact surfaces, which reduces metal-to-metal interaction. researchgate.net This is particularly beneficial in metalworking applications where efficient and environmentally friendly lubrication is required. smenec.org The optimal concentration of nanoparticles is a critical factor; for instance, in one study on a different base oil, a 0.6% concentration of TiO2 showed a significant reduction in the coefficient of friction and wear. hcst.edu.in

Magnetic Nanoparticles (Fe3O4 and Nd alloy compounds): The tribological behavior of nanolubricants containing magnetic nanoparticles dispersed in TMPTO has been a subject of significant research. mdpi.comresearchgate.netsigmaaldrich.com In one study, oleic acid-coated Fe3O4 nanoparticles (of two different sizes, 6.3 nm and 10 nm) and Nd alloy compound nanoparticles (19 nm) were dispersed in TMPTO at a concentration of 0.015 wt%. mdpi.com

The results showed that all nanoparticle dispersions improved the anti-wear properties of TMPTO. mdpi.com The Nd alloy compound nanodispersion yielded the best performance in pure sliding conditions, with a remarkable 29% reduction in friction and a 67% reduction in the wear scar diameter (WSD) compared to pure TMPTO. mdpi.comsigmaaldrich.com For the Fe3O4 nanolubricants, the 10 nm particles provided a 59% reduction in WSD, while the 6.3 nm particles gave a 37% reduction. mdpi.com In rolling conditions, the Fe3O4 (6.3 nm) nanolubricant was found to be most effective at reducing friction. mdpi.comsigmaaldrich.com The good affinity between the trioleate structure of the base oil and the oleic acid coating on the nanoparticles contributes to the excellent stability and performance of these nanodispersions. mdpi.com

Tribological Performance of TMPTO-Based Nanolubricants (Pure Sliding)

| Lubricant Formulation | Friction Reduction vs. TMPTO | Wear Scar Diameter (WSD) Reduction vs. TMPTO | Source |

|---|---|---|---|

| TMPTO + Fe3O4 (6.3 nm) | - | 37% | mdpi.com |

| TMPTO + Fe3O4 (10 nm) | - | 59% | mdpi.com |

| TMPTO + Nd alloy compound (19 nm) | 29% | 67% | mdpi.comsigmaaldrich.com |

Advanced Analytical Characterization in Trihydroxymethylpropyl Trioleate Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for providing detailed information about the molecular architecture and functional groups present in Trihydroxymethylpropyl trioleate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. researchgate.netbiointerfaceresearch.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to confirm the synthesis of the ester and to quantify its components. biointerfaceresearch.comresearchgate.net

In ¹H NMR analysis of this compound, specific signals correspond to the different protons within the molecule. For instance, the protons of the ester group and the long fatty acid chains exhibit characteristic chemical shifts. azooptics.com The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the ester's structure. azooptics.com

¹³C NMR provides complementary information by identifying the various carbon environments within the molecule. azooptics.com Key signals in the ¹³C NMR spectrum of this compound include those for the carbonyl carbon of the ester group (around 173-174 ppm), the quaternary carbon of the trimethylolpropane (B17298) backbone, and the carbons of the oleate (B1233923) chains. biointerfaceresearch.com The presence and chemical shifts of these signals are definitive for the trimethylolpropane trioleate structure. biointerfaceresearch.comazooptics.com

Researchers have utilized NMR to quantify the degree of epoxidation in modified this compound, demonstrating the technique's utility in analyzing derivative compounds. researchgate.net

Table 1: Representative NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | ~173-174 | Ester carbonyl group (C=O) |

| ¹³C | ~60.44 | C-OH (in hydroxy derivatives) |

| ¹³C | ~57.03, 57.08 | Epoxy carbons (C-O-C) |

| ¹³C | ~27.7, 27.8 | Allylic carbons |

| ¹H | ~2.90-3.24 | Epoxide protons |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular environment. Data sourced from multiple studies. biointerfaceresearch.comresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound, thereby confirming its successful synthesis and purity. biointerfaceresearch.comresearchgate.netfigshare.com The FT-IR spectrum provides a unique "molecular fingerprint" of the compound. youtube.comresearchgate.net

The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. youtube.com These absorption frequencies correspond to the vibrational frequencies of the chemical bonds within the molecule. youtube.com

Key characteristic absorption peaks in the FT-IR spectrum of this compound include:

A strong absorption band around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester groups. bibliotekanauki.pl

The absence or significant reduction of a broad peak around 3460 cm⁻¹, which would correspond to the O-H stretching of hydroxyl groups from the parent polyol (trimethylolpropane), confirms the high conversion to the triester. bibliotekanauki.pl

Peaks corresponding to the C-O stretching of the ester linkage are observed around 1150-1162 cm⁻¹. bibliotekanauki.pl

FT-IR has been effectively used to confirm the synthesis of this compound from trimethylolpropane and oleic acid, as well as to verify subsequent chemical modifications like epoxidation. biointerfaceresearch.com

Raman spectroscopy is a valuable analytical technique for characterizing the tribofilms formed on surfaces lubricated with this compound. mdpi.comresearchgate.net A tribofilm is a thin protective layer that forms on rubbing surfaces during operation, and its composition is critical to the lubricant's anti-wear and friction-reducing properties.

This non-destructive technique involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum provides information about the vibrational modes of the molecules present in the tribofilm. doaj.org

In studies involving this compound-based lubricants, Raman spectroscopy has been employed to:

Detect the presence of lubricant additives, such as hexagonal boron nitride (h-BN), within the worn area, confirming the formation of a protective tribofilm. mdpi.com

Analyze the chemical nature of the tribofilm, identifying components from both the base oil and any additives. nih.govresearchgate.net

Investigate the transformation of lubricant components under tribological stress. researchgate.net

For example, in a study using a nanolubricant with h-BN in a this compound base, Raman confocal microscopy clearly showed the formation of boundary tribofilms containing h-BN, with its characteristic signal observed around 1360-1367 cm⁻¹. mdpi.com

Chromatographic Methods for Purity and Component Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of the purity of this compound and the quantification of its various constituents.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of non-volatile or thermally labile compounds like this compound. whitman.edu HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

In the context of this compound research, HPLC can be utilized for:

Purity Assessment: Determining the percentage of the desired triester and identifying the presence of monoesters and diesters, which are common by-products of the esterification reaction.

Quantitative Analysis: By using a suitable detector (e.g., UV or mass spectrometry) and calibration standards, HPLC can accurately quantify the concentration of this compound and related impurities. researchgate.net

Preparative Chromatography: HPLC can also be used on a larger scale to purify the synthesized this compound by separating it from unreacted starting materials and by-products.

The choice of stationary phase (e.g., normal phase or reverse phase) and mobile phase composition is critical for achieving optimal separation of the ester components. whitman.edu

Gas Chromatography (GC) is another vital chromatographic technique employed in the analysis of this compound, particularly for assessing its composition. researchgate.netresearchgate.net GC is suitable for volatile and thermally stable compounds. While this compound itself has a high boiling point, high-temperature GC methods have been developed for its analysis. researchgate.net

In GC analysis, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. innovatechlabs.com Components are separated based on their boiling points and interactions with the stationary phase. youtube.com

Key applications of GC in this compound research include:

Compositional Analysis: A study on a commercial this compound base oil revealed its composition to be 69.2% this compound, 26.5% of a similar compound with one additional C-C bond, and 4.3% of a compound with two extra C-C bonds. nih.gov

Purity Determination: GC can quantify the content of the main triester, as well as any remaining fatty acid methyl esters (FAMEs) from the synthesis process. researchgate.net

Reaction Monitoring: The progress of the transesterification reaction to produce this compound can be monitored by analyzing the disappearance of reactants and the appearance of products over time.

A high-temperature GC method for analyzing trimethylolpropane triesters involved an oven temperature program reaching up to 370°C, with injector and detector temperatures at 380°C and 400°C, respectively. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. rjptonline.org In the context of this compound research, LC-MS is invaluable for analyzing the compound in its intact form, as its low volatility and high molecular weight make it less suitable for direct gas chromatography analysis.

The primary application of LC-MS is the characterization of the this compound product itself. The liquid chromatograph separates the main triester component from impurities such as di-esters, mono-esters, and residual free fatty acids (oleic acid). Following separation, the mass spectrometer provides crucial data on the molecular weight of the eluted components, confirming the identity of the this compound and helping to elucidate the structure of byproducts. nih.gov Techniques like electrospray ionization (ESI) are commonly employed as they are well-suited for large, polar molecules. rjptonline.org Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the ester linkages and the fatty acid composition. mdpi.com This method is essential for quality control, stability studies (monitoring degradation into oleic acid and trimethylolpropane), and analyzing the composition of complex lubricant formulations containing the ester.

Table 1: Application of LC-MS in this compound Analysis

| Analyte | Information Obtained | Research Significance |

|---|---|---|

| Intact this compound | Molecular Weight Confirmation, Purity Assessment | Confirms successful synthesis and determines the purity of the final product. |

| Partial Esters (Di- and Mono-oleates) | Identification and Quantification of Impurities | Monitors the completeness of the esterification reaction and assesses product quality. |

| Degradation Products (e.g., Free Oleic Acid) | Identification of Hydrolysis or Oxidation Products | Used in stability testing to understand how the lubricant ages under operational stress. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. wiley.comvisionpublisher.info While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is widely used to determine its fatty acid composition. researchgate.net

To perform this analysis, the triester is first subjected to a chemical derivatization process, most commonly transesterification. In this reaction, the ester is converted into its constituent fatty acid methyl esters (FAMEs). In the case of pure this compound, this process yields methyl oleate. The resulting FAME mixture is volatile and can be readily separated and analyzed by GC-MS. researchgate.netresearchgate.net The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their unique mass spectra and fragmentation patterns. This allows for precise confirmation that oleic acid is the constituent fatty acid and enables the quantification of any other fatty acid impurities that may be present from the raw materials.

Table 2: Role of GC-MS in Characterizing this compound Components

| Analyte (Post-derivatization) | Information Obtained | Research Significance |

|---|---|---|

| Methyl Oleate | Confirmation of Primary Fatty Acid Component | Verifies the identity of the fatty acid used in the synthesis of the ester base stock. |

| Other Fatty Acid Methyl Esters | Identification and Quantification of Impurities | Characterizes the purity of the oleic acid raw material used in manufacturing. |

Surface Characterization of Tribological Interfaces

The performance of this compound as a lubricant is fundamentally determined by its interaction with the sliding surfaces. Advanced surface characterization techniques are employed to analyze the wear tracks and the chemical films, known as tribofilms, that form during the lubrication process.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography of wear scars generated during tribological testing. machinerylubrication.com By providing high-resolution, three-dimensional images, SEM allows researchers to assess the effectiveness of this compound in preventing wear. researchgate.net A comparison of wear tracks from unlubricated and lubricated tests can reveal narrower, smoother scars with fewer signs of abrasive grooves or adhesive wear, indicating effective lubrication.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of the surface. machinerylubrication.com When the electron beam of the SEM strikes the sample, it emits X-rays with energies characteristic of the elements present. machinerylubrication.com By analyzing the EDS spectrum from a wear track lubricated by this compound, researchers can detect the presence of carbon and oxygen. This suggests the formation of an organic, oxygen-rich tribofilm derived from the ester, which acts as a protective barrier between the sliding surfaces. EDS can also map the distribution of elements from the underlying substrate (e.g., iron from a steel surface) to identify areas of material transfer or depletion. researchgate.net

Table 3: Surface Analysis of Tribological Interfaces via SEM and EDS

| Technique | Information Provided | Example Finding for this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-magnification imaging of surface morphology and wear mechanisms. | Reveals a smoother wear scar with reduced plastic deformation compared to a non-additivated base oil. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the near-surface region. | Detects an increased concentration of carbon and oxygen within the wear track, confirming the presence of a lubricant-derived film. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, more importantly, the chemical bonding states of elements within the top few nanometers of a surface. diva-portal.orgexlibrisgroup.com This makes it exceptionally well-suited for analyzing the chemical nature of the thin tribofilms formed by lubricants like this compound.

In tribological research, XPS is used to analyze the wear scar after a lubrication test. By irradiating the surface with X-rays, the binding energies of core-level electrons are measured. These binding energies are unique to each element and shift depending on the element's oxidation state and local chemical environment. researchgate.netproquest.com For a steel surface lubricated with this compound, XPS can distinguish between iron in its metallic state (Fe⁰), various iron oxides (e.g., Fe₂O₃, Fe₃O₄), and critically, iron carboxylates. The formation of iron carboxylates indicates a chemical reaction between the ester's oleic acid chains and the iron surface, which is a key mechanism for forming a durable, protective anti-wear film. Analysis of the C 1s and O 1s spectra further helps to understand the adsorption and decomposition of the ester molecule on the surface.

Table 4: Chemical State Analysis of Tribofilms by XPS

| Spectral Region | Information Obtained | Inferred Mechanism for this compound |

|---|---|---|

| Fe 2p | Identifies the chemical state of iron on the surface. | Detection of peaks corresponding to iron carboxylates confirms a tribochemical reaction between the ester and the steel surface. |

| O 1s | Distinguishes between oxygen in metal oxides and organic compounds (C-O, C=O). | Helps differentiate between surface oxidation and the adsorbed ester film, confirming the presence of carboxylate groups. |

| C 1s | Identifies different carbon bonds (C-C, C-H, C-O, O-C=O). | Provides evidence of the adsorbed ester structure and its potential decomposition products within the tribofilm. |

Sustainability and Environmental Performance Research

Biodegradability Studies of Trihydroxymethylpropyl Trioleate

Biodegradability is a critical measure of a substance's environmental impact. For lubricants, which are often released into the environment through leakage or total-loss applications, high biodegradability is essential to prevent long-term contamination. researchgate.net Trimethylolpropane (B17298) trioleate is recognized for its high biodegradability, a characteristic that makes it a preferable alternative to mineral-based oils. chs.com.trvicchem.com

Studies have demonstrated that TMPTO biodegrades readily, with some research indicating a biodegradation rate exceeding 90%. aip.org Standardized tests, such as the OECD 301B test, have shown biodegradation levels greater than 80%. This performance classifies it as a readily biodegradable substance, signifying a low potential for environmental persistence. Its molecular structure, derived from oleic acid and trimethylolpropane, is susceptible to microbial action, which breaks the ester bonds and metabolizes the fatty acid and alcohol components.

Biodegradability of Trimethylolpropane Trioleate (TMPTO)

| Test Method | Result | Reference |

|---|---|---|

| General Assessment | Readily Biodegradable | vicchem.com |

| General Assessment | Highly Biodegradable | researchgate.netresearchgate.net |